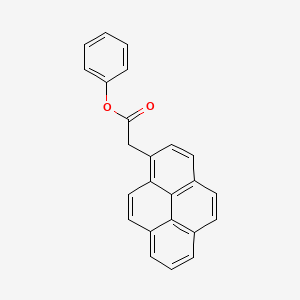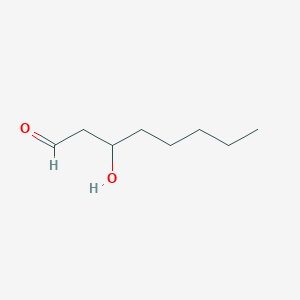![molecular formula C19H14N4O2S B14362961 1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one CAS No. 90330-75-9](/img/structure/B14362961.png)
1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one is a heterocyclic compound that features a unique fusion of pyridazine and thiadiazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-diphenyl-1H-pyridazine-4,5-dione with thiosemicarbazide in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired heterocyclic system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the heterocyclic core.
Applications De Recherche Scientifique
1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diphenyl-1H-pyrazole derivatives: These compounds share structural similarities and exhibit various biological activities, such as anti-inflammatory and analgesic effects.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds are known for their potential therapeutic applications, including anticancer and antimicrobial activities.
Uniqueness
1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90330-75-9 |
|---|---|
Formule moléculaire |
C19H14N4O2S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1-acetyl-3,6-diphenylpyridazino[4,5-e][1,3,4]thiadiazin-5-one |
InChI |
InChI=1S/C19H14N4O2S/c1-13(24)22-16-12-20-23(15-10-6-3-7-11-15)19(25)17(16)26-18(21-22)14-8-4-2-5-9-14/h2-12H,1H3 |
Clé InChI |
AMOKXUGKLZYMKU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SC(=N1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
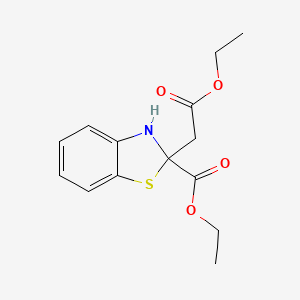
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
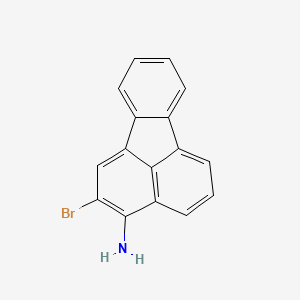
![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)
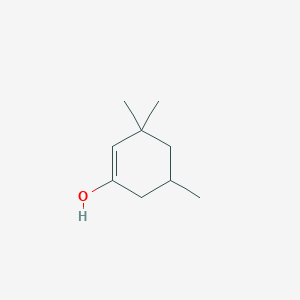
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
silane](/img/structure/B14362925.png)
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
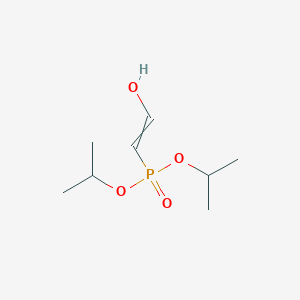
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)

